Brefeldin-C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

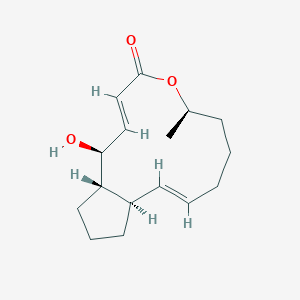

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H24O3 |

|---|---|

Molecular Weight |

264.36 g/mol |

IUPAC Name |

(1S,2S,3E,7R,11E,13R)-2-hydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one |

InChI |

InChI=1S/C16H24O3/c1-12-6-3-2-4-7-13-8-5-9-14(13)15(17)10-11-16(18)19-12/h4,7,10-15,17H,2-3,5-6,8-9H2,1H3/b7-4+,11-10+/t12-,13+,14+,15+/m1/s1 |

InChI Key |

DDFOHHVPBOQQDW-FUDLCGMLSA-N |

Isomeric SMILES |

C[C@@H]1CCC/C=C/[C@H]2CCC[C@@H]2[C@H](/C=C/C(=O)O1)O |

Canonical SMILES |

CC1CCCC=CC2CCCC2C(C=CC(=O)O1)O |

Origin of Product |

United States |

Origin and Context Within the Brefeldin Macrolide Family

Brefeldin-C is a naturally occurring compound belonging to the brefeldin macrolide family. These compounds are characterized by a 13-membered macrolactone ring fused to a substituted cyclopentane (B165970) ring. researchgate.netresearchgate.net The most prominent member of this family is Brefeldin A, a fungal metabolite known for its wide range of biological activities, including antibiotic, antiviral, and antitumor effects. mdpi.comresearchgate.net

This compound was first isolated from the fungus Eupenicillium brefeldianum. clockss.org It is structurally distinct from Brefeldin A by the absence of a hydroxyl group at the C-7 position, making it 7-deoxy Brefeldin A. clockss.org This structural difference is significant as it provides insights into the biosynthesis of Brefeldin A. The existence of this compound suggests that the oxygen at the C-7 position in Brefeldin A may not be essential for the formation of the cyclopentane ring during its biogenesis. clockss.org

The brefeldin family of macrolides, including Brefeldin A and C, has been isolated from various fungal species. researchgate.netuu.nl While Brefeldin A was first isolated in 1958 from Penicillium decumbens, the discovery of this compound came later and has been crucial in understanding the structure-activity relationships and biosynthetic pathways within this class of compounds. clockss.orgwikipedia.org

| Compound | Key Structural Feature Difference from Brefeldin A | Fungal Source Example |

| Brefeldin A | - | Penicillium brefeldianum wikipedia.org |

| This compound | Lacks a hydroxyl group at the C-7 position. clockss.org | Eupenicillium brefeldianum clockss.org |

| 7-dehydrobrefeldin A | Contains a ketone at the C-7 position instead of a hydroxyl group. researchgate.netuu.nl | Dactylonectria alcacerensis researchgate.net |

Historical Trajectory and Significance of Brefeldin C Research

The initial research on the brefeldin family was primarily centered on Brefeldin A due to its potent biological activities. wikipedia.org It was first isolated in 1958 and was initially named Decumbin. wikipedia.org However, interest in Brefeldin A was initially low due to its weak antiviral properties. wikipedia.org Research was revitalized in 1985 when its mechanism of disrupting protein transport was discovered, along with its cytotoxic effects on certain cancer cell lines. wikipedia.org

The isolation and structural elucidation of Brefeldin-C were reported in 1979. clockss.orgdntb.gov.ua This discovery was significant as it offered a potential clue to the biogenesis of Brefeldin A. clockss.org The identification of this compound as 7-deoxy Brefeldin A suggested it could be a biosynthetic precursor to Brefeldin A. clockss.orguu.nl This hypothesis has been a driving force in subsequent research, aiming to understand the enzymatic processes involved in the hydroxylation at the C-7 position.

The total synthesis of this compound has also been a subject of academic interest, with various synthetic strategies being developed. mdpi.comresearchgate.net These synthetic efforts are not only important for confirming the structure of the natural product but also for providing access to analogs that can be used to probe biological systems and develop new therapeutic agents. The synthesis of this compound and its analogs has allowed for more detailed studies of their biological activities and mechanisms of action. mdpi.com

Molecular Mechanisms of Brefeldin Compound Action on Eukaryotic Cellular Machinery

Inhibition of Guanine (B1146940) Nucleotide Exchange Factors (GEFs) and ADP-Ribosylation Factor (ARF) Proteins

The central molecular target of BFA is a select group of Guanine Nucleotide Exchange Factors (GEFs). portlandpress.compnas.org These enzymes are critical for activating ARF proteins, which are small GTPases that act as molecular switches to initiate the formation of transport vesicles by recruiting coat proteins to membranes. pnas.orgoup.com

Brefeldin A employs a rare mechanism of uncompetitive inhibition. portlandpress.comcapes.gov.br Instead of competing with the substrate (ARF-GDP) for the enzyme's active site, BFA binds to and stabilizes a transient, low-affinity intermediate complex formed between the ARF protein (in its inactive, GDP-bound state) and the catalytic Sec7 domain of the GEF. portlandpress.comnih.govpnas.org This action traps the GEF in an abortive ternary complex (ARF-GDP-BFA-Sec7), preventing the exchange of GDP for GTP. portlandpress.comcapes.gov.br The BFA molecule essentially acts as a molecular glue, binding at the interface of the two proteins in a hydrophobic cavity that does not exist on either protein alone. portlandpress.compnas.org By locking the complex in this inactive state, BFA effectively sequesters the GEF, preventing it from activating other ARF molecules. portlandpress.comcapes.gov.br

BFA does not inhibit all ARF GEFs. Its action is specific to a subset of large, Golgi-associated GEFs that contain a BFA-sensitive Sec7 domain. pnas.orgresearchgate.net In mammalian cells, the primary targets are Golgi-specific BFA-resistance guanine nucleotide exchange factor 1 (GBF1), BFA-inhibited GEF 1 (BIG1), and BFA-inhibited GEF 2 (BIG2). pnas.orghubrecht.euplos.org These GEFs have distinct but overlapping localizations and functions within the secretory pathway. GBF1 is predominantly associated with the cis-Golgi and the ER-Golgi Intermediate Compartment (ERGIC), playing a crucial role in the early secretory pathway. pnas.orguniprot.org BIG1 and BIG2 are thought to act at later stages, including the trans-Golgi Network (TGN). pnas.orgplos.org This specificity allows BFA to be used as a tool to dissect the functions of these particular GEFs. For instance, inhibiting GBF1 is primarily responsible for the collapse of the cis-Golgi into the ER. pnas.org

The activation of ARF1 by GEFs is the critical first step for the recruitment of the COPI coat protein complex to Golgi membranes. researchgate.netnih.gov Activated, GTP-bound ARF1 undergoes a conformational change that allows it to anchor into the membrane and serve as a high-affinity binding site for the COPI complex. rupress.org This recruitment is essential for the budding of vesicles that mediate retrograde transport from the Golgi back to the ER and intra-Golgi transport. researchgate.netresearchgate.net

By preventing the activation of ARF1, BFA blocks the recruitment of the COPI coat to Golgi membranes. nih.govrupress.org This is one of the earliest and most direct effects of the drug. nih.gov The loss of the COPI coat halts the formation of retrograde transport vesicles, which has profound consequences for the structural integrity and function of the Golgi apparatus. wikipedia.orgresearchgate.net

Disruption of Intracellular Membrane Trafficking and Protein Transport Pathways

Impairment of COPI-Coated Vesicle Formation and Anterograde Transport from ER to Golgi

The primary molecular target of Brefeldin-C is the activation of ADP-ribosylation factor (Arf) proteins, particularly Arf1. nih.govhubrecht.euresearchgate.net Arf proteins are small GTPases that are crucial for recruiting coat proteins to membranes, a key step in the formation of transport vesicles. This compound does not prevent Arf1 from binding to the membrane or its Guanine Nucleotide Exchange Factor (GEF), but rather traps it in an abortive complex with the GEF and GDP. nih.govnih.govembopress.org This action specifically inhibits large Arf-GEFs containing a Sec7 domain, such as GBF1, BIG1, and BIG2. hubrecht.eutandfonline.com

The stabilization of this inactive Arf1-GDP-GEF complex on the membrane prevents the exchange of GDP for GTP. nih.govnih.govfrontiersin.org Without the active, GTP-bound form of Arf1, the COPI coat complex cannot be recruited to Golgi membranes. hubrecht.eufrontiersin.orgbitesizebio.com The failure to form COPI vesicles has two major consequences:

Blockade of Retrograde Transport : COPI vesicles are essential for retrograde transport within the Golgi stack (from later to earlier cisternae) and from the Golgi back to the ER. utk.eduresearchgate.netresearchgate.net Halting this process causes Golgi-resident enzymes and recycling machinery to be unable to return to their proper locations.

Inhibition of Anterograde Transport : While this compound does not directly inhibit the formation of COPII-coated vesicles that mediate transport from the ER, the disruption of the Golgi prevents these vesicles from docking and fusing with the cis-Golgi. utk.eduresearchgate.net This effectively blocks the anterograde (forward) flow of newly synthesized proteins and lipids from the ER to the Golgi. invivogen.commolbiolcell.org

This dual disruption leads to the characteristic "collapse" of the cis/medial-Golgi cisternae into the ER, as retrograde membrane fusion continues in the absence of the normal vesicular transport pathways. utk.edumolbiolcell.org

Modulation of Endosomal Trafficking and Recycling Endosomes

The influence of this compound extends beyond the ER-Golgi interface to the endosomal system. The compound inhibits GEFs like BIG1 and BIG2, which are involved in trafficking at the TGN and recycling endosomes. tandfonline.compnas.org This leads to significant disruption of endosomal structure and function.

In many cell types, this compound causes the tubulation of the endosomal system. nih.govrupress.org It induces the fusion of the TGN with early and recycling endosomes, forming a hybrid compartment. nih.govnih.govoup.com This fusion disrupts the sorting of cargo within the endocytic pathway. For instance, trafficking from early endosomes to late endosomes and lysosomes is often impaired. nih.govrupress.org

Furthermore, this compound can interfere with the polar sorting of proteins in epithelial cells by disrupting the formation of recycling endosomes where basolateral proteins are typically concentrated. biologists.com This can lead to the missorting of receptors, such as the transferrin receptor, to the apical membrane instead of being recycled to the basolateral surface. biologists.com The compound has also been shown to inhibit the binding of adaptor proteins like AP-1 and GGA to endosomal membranes, further contributing to the collapse of recycling endosomes and the disruption of trafficking pathways. tandfonline.com In plants, BFA treatment leads to the aggregation of endosomal compartments into "BFA bodies". oup.comnih.gov

Impact on Secretory Protein Release and Intracellular Accumulation

A direct and widely studied consequence of this compound's action is the potent inhibition of protein secretion. invivogen.comsonybiotechnology.comthermofisher.com By blocking the transport of cargo from the ER to and through the Golgi apparatus, the compound causes newly synthesized secretory proteins to accumulate within the cell, primarily in the ER. bitesizebio.cominvivogen.comnih.gov

This intracellular accumulation has several characteristics:

ER Retention : Proteins that would normally transit through the Golgi for processing and subsequent release from the cell are trapped in the ER. invivogen.comthermofisher.com This includes a vast array of molecules such as cytokines, collagen, and other secreted enzymes. invivogen.comsonybiotechnology.comnih.gov

Incomplete Glycosylation : Since many post-translational modifications, particularly complex N-linked glycosylation, occur in the medial- and trans-Golgi, the accumulated proteins are often in an immature, core-glycosylated state. nih.gov This can be observed as a faster migration on SDS-PAGE gels compared to their fully processed, secreted counterparts. nih.gov

ER Stress : The massive buildup of proteins in the ER can trigger the Unfolded Protein Response (UPR), a cellular stress response that can ultimately lead to apoptosis if the transport block is prolonged. bitesizebio.com

This potent blockade of secretion makes this compound and its analogs common tools in cell biology to study the synthesis and trafficking of secreted proteins, for example, to enhance the detection of intracellular cytokines in immune cells. sonybiotechnology.comthermofisher.com

Effects on Cell Wall Polysaccharide Assembly and Structure in Fungi and Plants

In organisms with cell walls, such as plants and fungi, this compound disrupts the synthesis and deposition of essential cell wall components. The Golgi apparatus is the site of synthesis for many complex polysaccharides (like pectin (B1162225) and hemicellulose in plants) and is responsible for transporting these materials, as well as cell wall-modifying proteins, to the cell surface. frontiersin.orgnih.govnih.gov

By inhibiting Golgi-mediated vesicle trafficking, this compound blocks the delivery of these crucial building blocks to the cell wall. frontiersin.orgnih.gov Studies have demonstrated several key effects:

Inhibition of Polysaccharide Synthesis and Secretion : In plants like sycamore maple and rice, BFA treatment significantly reduces the incorporation of precursors into cell wall hemicelluloses and pectin. frontiersin.orgnih.govoup.com In pea seedlings, BFA was found to inhibit the synthesis of cell wall matrix polysaccharides by approximately 43% and cellulose (B213188) synthesis by 77%. oup.comoup.comresearchgate.net

Altered Cell Wall Composition : The blockade leads to a measurable decrease in the content of pectin and hemicellulose in the cell wall, weakening its structure. frontiersin.orgnih.gov This can compromise the plant's ability to resist external stresses. frontiersin.orgnih.gov

Disruption of Development : In differentiating plant cells, such as the formation of tracheary elements in Zinnia elegans, BFA can completely inhibit the deposition of the secondary cell wall. uchicago.eduuchicago.edu Similarly, it inhibits the growth of pollen tubes, which relies on the rapid secretion of cell wall materials synthesized in the Golgi. frontiersin.org

Ultrastructural Changes : BFA treatment leads to visible disruptions of the Golgi apparatus in these cells, confirming its mechanism of action. oup.comresearchgate.netuchicago.edu

These findings highlight that the integrity of the Golgi-mediated secretory pathway is paramount for the proper assembly and structural integrity of the cell wall in both fungi and plants. frontiersin.org

Induction of Endoplasmic Reticulum (ER) Stress Response and Unfolded Protein Response (UPR) Pathways

Brefeldin C, a derivative of the fungal metabolite Brefeldin A, is a potent inducer of the endoplasmic reticulum (ER) stress response and the unfolded protein response (UPR). nih.govtocris.com This response is a complex signaling network activated by the accumulation of unfolded or misfolded proteins in the ER lumen, a condition known as ER stress. nih.gov The UPR aims to restore ER homeostasis by reducing the protein load and increasing the folding capacity of the ER. However, if the stress is prolonged or severe, the UPR can trigger apoptosis. nih.gov

Brefeldin C disrupts the structure and function of the Golgi apparatus, inhibiting the transport of newly synthesized proteins from the ER to the Golgi. nih.govabcam.com This blockade of the secretory pathway leads to the accumulation of proteins within the ER lumen. nih.govpnas.org The ER is the primary site for the folding and post-translational modification of secretory and transmembrane proteins. nih.gov When the egress of these proteins is halted by Brefeldin C, the concentration of proteins within the ER increases, overwhelming the organelle's folding machinery and leading to the accumulation of unfolded and misfolded proteins. pnas.orgjneurosci.org This accumulation is a direct trigger for ER stress. nih.gov

The accumulation of misfolded proteins in the ER activates three main UPR signaling branches, which are orchestrated by the ER-resident transmembrane proteins: PERK, IRE1α, and ATF6. abcam.comjcpjournal.org

PERK/eIF2α Pathway: Upon activation, PERK (PKR-like endoplasmic reticulum kinase) dimerizes and autophosphorylates. jcpjournal.orgrupress.org Activated PERK then phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α). rupress.orgnih.gov This phosphorylation leads to a general attenuation of protein synthesis, thereby reducing the influx of new proteins into the already stressed ER. rupress.org However, it selectively enhances the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4). nih.gov ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP (C/EBP homologous protein). rupress.orgmdpi.com

IRE1α/XBP1 Pathway: IRE1α (inositol-requiring enzyme 1α) is another ER stress sensor that, upon activation, exhibits both kinase and RNase activities. jcpjournal.org Its RNase activity is responsible for the unconventional splicing of the mRNA encoding X-box binding protein 1 (XBP1). jcpjournal.org This splicing event removes a small intron, resulting in a frameshift that produces the active transcription factor, XBP1s. XBP1s then translocates to the nucleus and activates the transcription of genes involved in ER-associated degradation (ERAD) and protein folding, aiming to clear the misfolded proteins and enhance the ER's folding capacity. mdpi.com

ATF6 Pathway: Activating transcription factor 6 (ATF6) is a type II transmembrane protein that resides in the ER. nih.gov Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases (S1P and S2P). nih.govresearchgate.net This cleavage releases the N-terminal cytosolic fragment of ATF6 (ATF6f), which is an active transcription factor. biorxiv.org ATF6f moves to the nucleus and upregulates the expression of ER chaperones and other UPR target genes to help alleviate ER stress. mdpi.combiorxiv.org

CHOP: Under conditions of prolonged or severe ER stress, the UPR signaling pathways, particularly the PERK/eIF2α/ATF4 axis, converge on the induction of CHOP. mdpi.com CHOP is a key mediator of ER stress-induced apoptosis. rupress.org

The following table summarizes the key signaling components activated by Brefeldin C-induced ER stress:

| Signaling Pathway | Key Components | Primary Function |

| PERK Pathway | PERK, eIF2α, ATF4 | Attenuation of global protein synthesis, selective translation of stress-response proteins. rupress.orgnih.gov |

| IRE1α Pathway | IRE1α, XBP1 | Upregulation of genes for ERAD and protein folding. jcpjournal.orgmdpi.com |

| ATF6 Pathway | ATF6, S1P, S2P | Upregulation of ER chaperones and other UPR target genes. mdpi.combiorxiv.org |

| Apoptotic Pathway | CHOP | Induction of apoptosis under prolonged ER stress. rupress.orgmdpi.com |

Brefeldin A has been shown to activate the sphingomyelin (B164518) cycle, a signaling pathway involved in cell growth, differentiation, and apoptosis. karger.comnih.gov This activation involves the hydrolysis of sphingomyelin, a major component of cell membranes, to generate ceramide. nih.govnih.gov Studies have demonstrated that Brefeldin A can induce a rapid, dose-dependent decrease in cellular sphingomyelin levels. nih.gov The resulting increase in ceramide may mediate some of the biological effects of Brefeldin A. nih.gov Interestingly, ceramide itself can inhibit protein secretion and mimic some of the morphological changes induced by Brefeldin A, suggesting a complex interplay between the disruption of protein trafficking and the activation of the sphingomyelin cycle. nih.gov

Recent research has highlighted a connection between ER stress and sterol biosynthesis. oup.comnih.govresearchgate.net Sterols are crucial components of cell membranes, influencing their fluidity and homeostasis. oup.comresearchgate.net In the microalga Chlamydomonas reinhardtii, it was found that free sterol biosynthesis increases in response to ER stress induced by Brefeldin A. oup.comnih.govresearchgate.net This response appears to be a protective mechanism, as mutants with defects in sterol biosynthesis exhibit increased sensitivity to Brefeldin A-induced ER stress. oup.comnih.govresearchgate.net Specifically, the IRE1/bZIP1 pathway, a component of the UPR, was shown to regulate the expression of ERG5, a gene encoding a C-22 sterol desaturase involved in the synthesis of ergosterol (B1671047) and 7-dehydroporiferasterol. oup.comnih.govresearchgate.net This suggests that the cell actively modulates its sterol composition to cope with the membrane perturbations caused by Brefeldin A.

Connection to Sphingomyelin Cycle Activation

Post-Translational Modification of Cellular Proteins by Brefeldin Compounds

Brefeldin A can induce the ADP-ribosylation of a protein known as C-terminal-binding protein-1 short-form/BFA–ADP-ribosylation substrate (CtBP1/BARS). embopress.orgnih.govpnas.org This post-translational modification is a non-conventional, two-step process. nih.govpnas.org First, the ADP-ribosyl cyclase CD38 synthesizes a Brefeldin A-ADP-ribose conjugate. nih.govpnas.org This conjugate then covalently binds to the NAD+-binding pocket of CtBP1/BARS. nih.govpnas.org

This ADP-ribosylation locks CtBP1/BARS into a dimeric conformation, which inhibits its function in membrane fission. nih.govpnas.orgportlandpress.com CtBP1/BARS is a dual-function protein; in the nucleus, it acts as a transcriptional co-repressor, while in the cytosol, it is involved in the fission of transport carriers from the Golgi complex and endosomes. embopress.orgportlandpress.com By inhibiting the fission activity of CtBP1/BARS, Brefeldin A contributes to the disruption of intracellular membrane trafficking. imrpress.com This inhibition of Golgi partitioning can also lead to a G2 phase cell cycle arrest, a finding that has implications for the development of anti-cancer therapies. nih.gov

Non-Conventional Mechanisms of BFA-Induced ADP-Ribose Conjugate Formation and Binding

Brefeldin A (BFA), a macrocyclic lactone produced by fungi, is a widely utilized tool in cell biology for its profound effects on intracellular membrane trafficking. nih.govpnas.org Beyond its well-characterized role in inhibiting guanine nucleotide-exchange factors (GEFs) for ADP-ribosylation factor (ARF) proteins, BFA also induces the ADP-ribosylation of specific cytosolic proteins through a non-conventional pathway. pnas.orgrndsystems.com This mechanism is distinct from the canonical single-step transfer of ADP-ribose from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to a target protein catalyzed by a single ADP-ribosyltransferase. Instead, the BFA-mediated process involves a two-step mechanism culminating in the formation of a unique conjugate that covalently modifies target proteins. nih.govresearchgate.net

The primary and most well-characterized target of this non-conventional ADP-ribosylation is the C-terminal-binding protein-1 short-form (CtBP1-S), also known as BFA-ADP-ribosylation substrate (BARS). nih.govpnas.org The glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has also been identified as a substrate, although it is modified with much lower efficiency. nih.govnih.gov

The non-canonical ADP-ribosylation induced by BFA proceeds through two distinct and sequential steps:

Synthesis of a Brefeldin A-ADP-Ribose Conjugate (BAC) : The initial step involves the enzymatic synthesis of a novel conjugate molecule, Brefeldin A-ADP-ribose (BAC). nih.govportlandpress.com This reaction is catalyzed by the ADP-ribosyl cyclase CD38, which utilizes NAD+ as a substrate. nih.govresearchgate.net In this process, BFA itself becomes chemically linked to the ADP-ribose moiety.

Covalent Binding of BAC to Target Proteins : Following its synthesis, the BAC molecule is covalently bound to the target protein. nih.govportlandpress.com Specifically, the BAC conjugate binds within the NAD+-binding pocket of CtBP1-S/BARS. nih.govresearchgate.net This covalent attachment effectively locks CtBP1-S/BARS into a specific conformational state.

This two-step process, which involves the pre-formation of a drug-nucleotide conjugate prior to protein modification, represents a novel mechanism for the action of a small molecule inhibitor.

Detailed investigations have elucidated the molecular consequences of this non-conventional ADP-ribosylation. The covalent binding of the BAC to CtBP1-S/BARS induces a significant conformational change, locking the protein in a dimeric state. nih.govresearchgate.net CtBP1-S/BARS is a bifunctional protein; in the nucleus, it acts as a transcriptional co-repressor, while in the cytosol, its monomeric form is crucial for regulating membrane fission in processes like intracellular trafficking and the partitioning of the Golgi complex during mitosis. nih.govpnas.orgportlandpress.com

The BFA-induced dimerization of CtBP1-S/BARS prevents it from binding to its molecular partners that are essential for membrane fission. nih.govresearchgate.net This inhibition of the fission machinery contributes to the disassembly of the Golgi complex, a hallmark effect of BFA, and can lead to an arrest of the cell cycle in the G2 phase. nih.gov These findings highlight a sophisticated mechanism by which BFA exerts its effects on cellular machinery, distinct from its direct inhibition of ARF-GEFs.

Interactive Data Table: Key Components and Effects of BFA-Induced ADP-Ribosylation

| Component/Process | Description | Key Research Finding | Reference(s) |

| Inducing Agent | Brefeldin A (BFA) | A fungal macrocyclic lactone that stimulates the ADP-ribosylation of specific cytosolic proteins. | nih.govpnas.org |

| Primary Substrate | CtBP1-S/BARS | A bifunctional protein involved in transcriptional co-repression and membrane fission. | nih.govpnas.org |

| Secondary Substrate | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | A glycolytic enzyme that is ADP-ribosylated by BFA with low efficiency. | nih.govnih.gov |

| Key Enzyme | CD38 (ADP-ribosyl cyclase) | Catalyzes the synthesis of the BFA-ADP-ribose (BAC) conjugate from BFA and NAD+. | nih.govresearchgate.net |

| Intermediate | BFA-ADP-Ribose Conjugate (BAC) | A novel molecule formed by the enzymatic linkage of BFA and ADP-ribose. | nih.govportlandpress.com |

| Binding Site | NAD+-binding pocket of CtBP1-S/BARS | The site where the BAC conjugate covalently attaches to the target protein. | nih.govresearchgate.net |

| Molecular Outcome | Dimerization of CtBP1-S/BARS | The covalent modification by BAC locks CtBP1-S/BARS in a dimeric conformation. | nih.govresearchgate.net |

| Functional Consequence | Inhibition of membrane fission | The dimerization of CtBP1-S/BARS prevents its interaction with proteins involved in membrane fission, affecting Golgi structure and cell cycle progression. | nih.govportlandpress.com |

Cellular and Biological Activities Explored in Research Models

Regulation of Cell Growth, Proliferation, and Survival in Experimental Systems

Brefeldin A (BFA) has been demonstrated to be a potent modulator of cell growth and survival in numerous cancer cell lines. Its mechanisms involve the induction of programmed cell death, inhibition of colony formation, effects on cancer stem cells, and halting the cell cycle at a critical checkpoint.

Brefeldin A is a well-documented inducer of apoptosis, primarily by triggering endoplasmic reticulum (ER) stress. youtube.comembopress.org By inhibiting protein transport from the ER to the Golgi apparatus, BFA causes an accumulation of unfolded or misfolded proteins within the ER lumen. youtube.cominvivogen.comspandidos-publications.com This condition, known as ER stress, activates the unfolded protein response (UPR). youtube.com If the stress is prolonged or severe, the UPR shifts from a pro-survival to a pro-apoptotic signaling cascade. invivogen.com

Research indicates that BFA-induced ER stress leads to the activation of apoptotic pathways that are dependent on mitochondria. spandidos-publications.com The ER stress signals are transmitted to the mitochondria, which play a central role in executing the apoptotic program. researchgate.net This process can involve a decrease in the mitochondrial membrane potential and the activation of caspase-8. spandidos-publications.comwikipedia.org Studies in human colorectal cancer cells (Colo 205) and glioblastoma cell lines have shown that BFA induces apoptosis, and investigations in A549 lung cancer cells suggest that the mitochondrial enzyme NADP(+)-dependent isocitrate dehydrogenase (IDPm) plays a role in modulating this BFA-induced apoptosis. youtube.comtandfonline.commicrobiologyresearch.orgasm.org The mitochondrial apoptotic pathway, often involving pro-apoptotic proteins like BIM and PUMA, is considered essential for ER stress-induced cell death. nih.gov

A key characteristic of cancer cells is their ability to proliferate indefinitely and form colonies, a property known as clonogenic survival. Brefeldin A has been shown to effectively inhibit this activity in various cancer cell models. In studies using human colorectal cancer Colo 205 cells and breast cancer MDA-MB-231 cells, BFA significantly reduced the ability of these cells to form colonies in soft agar (B569324) and tumorsphere formation assays. youtube.comembopress.orgpsu.edu This inhibition of clonogenic activity occurs at low concentrations, suggesting that BFA targets the self-renewal capacity of cancer cells. youtube.compsu.edu The reduction in clonogenic potential was observed even after pretreating adherent cancer cells with BFA, indicating a lasting effect on their proliferative capacity. psu.edu

| Cancer Cell Line | Assay Type | Observed Effect of Brefeldin A | Reference |

|---|---|---|---|

| Colo 205 (Colorectal) | Tumorsphere Formation Assay | Inhibited clonogenic activity | youtube.comembopress.org |

| Colo 205 (Colorectal) | Soft Agar Colony Formation | Inhibited clonogenic activity | youtube.comembopress.org |

| MDA-MB-231 (Breast) | Clonogenic Potential Assay | Reduced the fraction of cells with clonogenic potential | psu.edu |

| T47D (Breast) | Tumorsphere Formation Assay | Suppressed tumorsphere formation | nih.gov |

| MDA-MB-453 (Breast) | Tumorsphere Formation Assay | Suppressed tumorsphere formation | nih.gov |

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to drive tumor initiation and metastasis. Brefeldin A has demonstrated efficacy in targeting CSC-like properties. In human breast cancer MDA-MB-231 cells, BFA was found to preferentially induce cell death in suspension cultures, which are enriched with CSCs. psu.eduasm.org Furthermore, it effectively inhibits the migration of these cancer cells. psu.edupnas.org

The mechanism behind these effects involves the modulation of key cellular markers and pathways. Research has shown that BFA down-regulates the breast CSC marker CD44 and anti-apoptotic proteins such as Bcl-2 and Mcl-1. nih.govpnas.org It also reduces the activity of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for cell migration and invasion, and appears to reverse the epithelial-mesenchymal transition (EMT), a process linked to cancer cell motility and stemness. youtube.compnas.org

| Cell Line | Experimental Model | Key Findings on Brefeldin A Effects | Reference |

|---|---|---|---|

| MDA-MB-231 (Breast) | Suspension Culture (enriched for CSCs) | Preferentially induced cell death (EC50: 0.016 µg/mL) | psu.eduasm.org |

| MDA-MB-231 (Breast) | Migration Assay | Inhibited cell migration | psu.edupnas.org |

| MDA-MB-231 (Breast) | Western Blotting | Down-regulated CD44, Bcl-2, and Mcl-1 | nih.govpnas.org |

| Colo 205 (Colorectal) | Zymography | Reduced the activity of matrix metallopeptidase 9 (MMP-9) | youtube.comembopress.org |

In addition to inducing apoptosis, Brefeldin A exerts its anti-proliferative effects by causing a halt in the cell division cycle. Multiple studies have reported that BFA induces cell cycle arrest, predominantly in the G0/G1 phase. invivogen.comtandfonline.com In human prostate cancer PC-3 cells, BFA was shown to be a potent growth inhibitor that causes cell arrest at the G1 to S phase transition. mdpi.com This arrest is associated with significant changes in the expression and activity of key cell cycle regulatory proteins.

Specifically, BFA treatment leads to the dephosphorylation of the retinoblastoma protein (pRB), a critical regulator of the G1/S checkpoint. mdpi.com This is accompanied by the downregulation of cyclin-dependent kinases CDK2 and CDK4, as well as Cyclin D1, which are essential for pRB phosphorylation and progression into the S phase. mdpi.comfrontiersin.org In glioblastoma cells, BFA exposure led to an increase in the G0/G1 cell population from 70% in control cells to 83% in treated cells, with a corresponding decrease in the S phase population. tandfonline.com

Effects on Cancer Stem Cell Phenotypes and Migration in vitro

Antiviral Mechanisms in Viral Replication Research

Brefeldin A was initially investigated for its antiviral properties. Its primary antiviral mechanism is not direct inhibition of viral enzymes but rather the disruption of host cellular machinery that many viruses exploit for their own replication and propagation.

The antiviral activity of Brefeldin A is intrinsically linked to its function as a potent and reversible inhibitor of protein transport between the ER and the Golgi apparatus. invivogen.comwikipedia.org This transport pathway is crucial for the life cycle of many enveloped viruses, which rely on the host's secretory pathway to process, modify, and transport their envelope glycoproteins to the site of viral assembly and budding. tandfonline.com

BFA's mechanism involves targeting and inhibiting a guanine (B1146940) nucleotide exchange factor (GEF) known as GBF1. wikipedia.orgmdpi.com This inhibition prevents the activation of the ARF1 GTPase, which is necessary for the recruitment of coat proteins (like β-COP) to form transport vesicles. spandidos-publications.comwikipedia.org By blocking vesicle formation, BFA causes a "traffic jam" in the secretory pathway, leading to the collapse of the Golgi apparatus into the ER. youtube.comwikipedia.org

This disruption has profound consequences for viral replication:

Inhibited Glycoprotein Maturation: Viral glycoproteins, essential for forming the viral envelope and for infectivity, cannot travel from the ER to the Golgi for necessary modifications like complex glycosylation. BFA was shown to disrupt the maturation and export of viral glycoproteins in studies with alphaherpesviruses. nih.gov

Blocked Assembly and Egress: The envelopment of the viral nucleocapsid and the subsequent release (egress) of mature virions are often blocked. For Herpes Simplex Virus (HSV), BFA treatment resulted in an accumulation of enveloped virions in the perinuclear space and ER, and in some contexts, was found to inhibit budding at the inner nuclear membrane. nih.govpsu.edupnas.org Similarly, BFA inhibited the release of infectious Epstein-Barr virus (EBV) by blocking the transport of essential glycoproteins. For coronaviruses, disruption of the Golgi by BFA is inhibitory to viral replication.

This interference with the host secretory pathway makes BFA a powerful tool for virology research and highlights a key cellular vulnerability for a broad range of enveloped viruses. tandfonline.com

Modulation of Host Antiviral Immune Responses (e.g., Interferon pathways)

Antifungal Activities and Mechanisms in Fungal Pathogen Studies

Brefeldin-C is a well-established inducer of endoplasmic reticulum (ER) stress in eukaryotic cells, and this property is central to its antifungal activity. microbiologyresearch.orgfrontiersin.org It functions by inhibiting the transport of proteins from the ER to the Golgi apparatus. microbiologyresearch.org This blockade leads to the accumulation of unfolded and misfolded proteins within the ER lumen, triggering a cellular stress response known as the Unfolded Protein Response (UPR). d-nb.info

In fungal pathogens such as Aspergillus fumigatus and Candida albicans, the induction of ER stress is a key mechanism of this compound's antifungal action. d-nb.infofrontiersin.org The UPR is a crucial survival pathway that fungi activate to cope with ER stress. A key regulator of the UPR is the transcription factor HacA (or Hac1 in yeast). d-nb.info Studies have shown that deleting the hacA gene in A. fumigatus renders the fungus hypersensitive to this compound, highlighting the importance of the UPR in mitigating the drug's effects. d-nb.info

The adaptation of fungal pathogens to this compound often involves genetic changes that counteract the induced ER stress. In C. albicans, adaptation to this compound can occur through the formation of aneuploidies, particularly trisomy of chromosome 3. frontiersin.org This aneuploidy leads to an increased copy number of genes located on that chromosome, including SEC7 and CDR1, which encode direct or indirect targets of this compound, thereby conferring tolerance. frontiersin.org This adaptive mechanism underscores the central role of ER stress in the compound's mode of action.

The integrity of the fungal cell wall is intrinsically linked to the proper functioning of the secretory pathway and the ER stress response, making it a secondary target of this compound's action. The cell wall, a dynamic structure essential for fungal viability and pathogenesis, is composed of polysaccharides and glycoproteins that are synthesized and transported through the ER and Golgi. thermofisher.comnih.gov

By inducing ER stress, this compound indirectly compromises cell wall integrity. The UPR, activated by this compound, is known to be coordinately regulated with the Cell Wall Integrity (CWI) pathway. mdpi.com Evidence for this connection includes the observation that A. fumigatus mutants lacking the UPR regulator HacA are hypersensitive to cell wall-damaging agents. d-nb.info Conversely, disruption of the pkcA gene, a key component of the CWI pathway in A. fumigatus, leads to increased sensitivity to ER stress inducers like this compound. mdpi.com

This compound's disruption of the Golgi apparatus directly affects the biosynthesis of cell wall components. frontiersin.org Studies in rice have utilized this compound to demonstrate its ability to disrupt cell wall polysaccharide synthesis. frontiersin.org In fungi, the inhibition of N-linked glycosylation and general protein secretion by this compound would impair the production and localization of essential cell wall remodeling enzymes and structural glycoproteins, thereby weakening the cell wall. nih.gov For example, a mutant of Aspergillus fumigatus with a defect in the pgi gene (phosphoglucose isomerase) showed increased sensitivity to tunicamycin, which inhibits N-glycosylation, and hygromycin B, a protein synthesis suppressor, suggesting that defects in glycosylation and protein synthesis, processes affected by this compound, severely impact the cell wall. nih.gov

Induction of ER Stress and its Role in Antifungal Action

Immunomodulatory Effects in Cellular Models (e.g., regulation of cytokine secretion like TNF)

This compound is widely utilized in cellular immunology research as a potent immunomodulatory agent, primarily due to its ability to inhibit protein secretion. nih.gov This effect allows for the regulation and study of cytokine production and signaling in various immune cells. Cytokines, such as tumor necrosis factor (TNF), are key mediators of inflammatory and immune responses. ashpublications.org

The primary mechanism by which this compound modulates cytokine activity is by blocking their transport from the endoplasmic reticulum (ER) to the Golgi complex. nih.gov This leads to the accumulation of newly synthesized cytokines within the cell instead of their release into the extracellular environment. This intracellular trapping is a valuable tool for researchers, particularly in the field of flow cytometry, as it enables the detection and quantification of cytokine-producing cells. nih.govashpublications.org For example, to measure the production of TNF-α, IL-2, or IFN-γ by specific T cell populations, cells are often stimulated in the presence of this compound. nih.govnih.gov The resulting intracellular accumulation allows for staining with fluorescently-labeled antibodies against these cytokines, identifying the precise frequency and phenotype of the cells responsible for their production. nih.govnih.gov

Studies have demonstrated this application across various cellular models. In analyses of COVID-19 patient samples, Brefeldin-A was used to facilitate the intracellular detection of IL-17A and IL-22 in T cells. ucl.ac.uk Similarly, it has been used to investigate TNF-α and IL-6 production by monocytes in response to TLR ligands ashpublications.org and to study cytokine profiles in T regulatory cells. wikipedia.org By preventing secretion, this compound effectively uncouples cytokine synthesis from its extracellular function, providing a snapshot of the cell's synthetic capacity at a given moment.

Modulation of Specific Cellular Signaling Pathways (e.g., Insulin (B600854) Receptor Pathway)

This compound has been shown to intersect with and modulate critical cellular signaling pathways, most notably the insulin receptor (IR) pathway. Research has demonstrated that this compound can trigger the activation of key components of this pathway, including the insulin receptor itself, insulin receptor substrate 1 (IRS-1), Akt-2, and AS160. nih.gov This activation occurs even in the absence of insulin, suggesting that this compound can mimic some of the downstream effects of insulin signaling. nih.gov

One of the primary actions of insulin is to facilitate the translocation of the glucose transporter GLUT4 from intracellular storage vesicles to the plasma membrane, thereby increasing glucose uptake. nih.gov Studies have confirmed that this compound induces the redistribution of GLUT4 to the cell surface in a manner similar to insulin. nih.govtandfonline.com However, this translocation is not always accompanied by a significant increase in glucose uptake, indicating that the processes of GLUT4 translocation and glucose transport activation might be separately regulated. nih.gov The modulatory effect of this compound on the insulin pathway is sensitive to PI3K inhibitors like wortmannin (B1684655) and Akt inhibitors, highlighting the involvement of these kinases in the this compound-induced signaling cascade. nih.gov Furthermore, the effects of insulin on inhibitory postsynaptic currents in neurons of the dorsal motor nucleus of the vagus can be blocked by Brefeldin-A, suggesting a role for protein trafficking in these neural signaling events. nih.gov

Applications in Advanced Cellular and Molecular Biology Research

The unique properties of this compound have established it as a versatile tool in various advanced research applications, from elucidating the intricacies of cellular trafficking to enhancing the efficiency of cutting-edge genome editing technologies.

Tool for Deciphering Secretory and Endocytic Pathway Dynamics and Golgi Biogenesis

This compound is widely recognized for its profound and reversible effects on the structure and function of the Golgi apparatus. tandfonline.comresearchgate.netwikipedia.orgresearchgate.net It inhibits the transport of proteins from the endoplasmic reticulum (ER) to the Golgi complex. wikipedia.orgrndsystems.com This is achieved by preventing the binding of the COPI coat protein complex to Golgi membranes, a critical step for the formation of transport vesicles. tandfonline.comwikipedia.org The primary molecular target is a guanine nucleotide exchange factor (GEF) called GBF1, which regulates the activation of the Arf1p GTPase. wikipedia.orgmolbiolcell.org this compound stabilizes the Arf-GDP-GEF complex, preventing the exchange of GDP for GTP and thereby inhibiting Arf1 activation. rndsystems.commolbiolcell.org

This disruption leads to the rapid disassembly of the Golgi complex and the redistribution of Golgi-resident proteins back into the ER, a process often referred to as retrograde transport. researchgate.netresearchgate.netspandidos-publications.com This effect has been instrumental in studying Golgi biogenesis and the dynamics of membrane flow between the ER and Golgi. molbiolcell.orgbiologists.com For instance, by treating cells with this compound and then washing it out, researchers can observe the de novo reassembly of the Golgi apparatus. molbiolcell.org

Furthermore, this compound's influence extends to the endocytic pathway. It can induce the formation of tubular extensions from endosomes, a phenomenon that shares similarities with its effects on the Golgi. nih.gov This has provided insights into the shared molecular machinery between the secretory and endocytic pathways. nih.govnih.gov The compound has been used to study the trafficking of various molecules, including the GLUT4 glucose transporter and viral proteins, helping to dissect the complex routes they take through the cell. tandfonline.complos.org

Probe for Investigating ER Stress Responses and Membrane Homeostasis

By blocking protein exit from the ER, this compound causes an accumulation of unfolded and misfolded proteins within this organelle, leading to a condition known as ER stress. plos.orgfrontiersin.org This makes it a valuable chemical tool for inducing and studying the cellular responses to ER stress, collectively known as the unfolded protein response (UPR). plos.orgnih.gov The UPR is a complex signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is too severe or prolonged.

Researchers have used this compound to activate the key signaling pathways of the UPR, including the IRE1, PERK, and ATF6 pathways. plos.org For example, studies have shown that this compound treatment leads to the activation of the transcription factor NF-κB, which in turn stimulates the expression of the tumor suppressor protein p53. plos.org This link between ER stress and p53 activation is crucial for understanding how cells respond to various pathological conditions and chemotherapeutic agents that induce ER stress. plos.org

This compound's impact on membrane homeostasis extends beyond the ER-Golgi system. Its effects on calcium homeostasis have also been noted. For instance, the effects of D,L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) on Brefeldin-A-induced retrograde transport have been linked to modulations of intracellular calcium levels. nih.govrupress.org

Utility in Enhancing Genome Editing Technologies (e.g., CRISPR-mediated Homology-Directed Repair)

A more recent and exciting application of this compound is in the field of genome editing. The CRISPR-Cas9 system has revolutionized genetic engineering, but the efficiency of precise gene editing through the homology-directed repair (HDR) pathway remains a significant challenge. nih.govnih.gov HDR is often outcompeted by the more error-prone non-homologous end joining (NHEJ) pathway.

Several studies have identified this compound as a small molecule that can enhance the efficiency of CRISPR-mediated HDR. nih.govstemcell.comfrontiersin.org In screens of thousands of small molecules, this compound was found to increase the frequency of HDR by approximately two- to three-fold. nih.govnih.gov While the exact mechanism of this enhancement is still under investigation, it is a significant finding for researchers seeking to improve the precision and reliability of genome editing. nih.gov This effect has been observed in various cell types, including pluripotent stem cells and porcine fibroblasts. rndsystems.comnih.govnih.gov

| Small Molecule | Fold Increase in HDR Efficiency | Cell Type | Reference |

| Brefeldin A | ~2-fold | Human iPSCs | rndsystems.com |

| Brefeldin A | ~2-fold | Mouse Embryonic Stem Cells | mq.edu.au |

| Brefeldin A | 1.87-fold | Porcine Fetal Fibroblasts | nih.gov |

| L755507 | ~3-fold | Mouse Embryonic Stem Cells | mdpi.com |

| RS-1 | 2.10-fold | Porcine Fetal Fibroblasts | nih.gov |

This table summarizes the reported enhancement of HDR efficiency by Brefeldin A and other small molecules in different cell types.

Methodologies for Intracellular Protein Trapping and Localization Studies

The ability of this compound to block protein secretion makes it an essential reagent for intracellular protein trapping. bdbiosciences.com This is particularly useful in techniques like intracellular cytokine staining (ICS) for flow cytometry. bio-rad-antibodies.comnih.gov In ICS, immune cells are stimulated to produce cytokines, which are normally secreted. By treating the cells with this compound, the newly synthesized cytokines are trapped within the Golgi or ER, allowing for their detection by fluorescently labeled antibodies. bdbiosciences.comnih.gov

This method enables researchers to identify and phenotype the specific cells that are producing a particular cytokine in a mixed cell population. nih.gov this compound is often used in conjunction with other protein transport inhibitors like Monensin, and the choice between them can depend on the specific cytokine and cell type being studied, as they can have differential effects on protein trapping and cell surface marker expression. nih.gov

Beyond trapping secreted proteins, this compound is also a powerful tool for studying the localization and trafficking of various cellular proteins. By observing the redistribution of a protein of interest in response to this compound treatment, researchers can infer its localization within the secretory pathway and its dependence on Golgi transport. researchgate.net

Mechanisms of Cellular Resistance and Adaptive Responses to Brefeldin Compounds

Genetic and Genomic Alterations Conferring Resistance

Cellular resistance to Brefeldin compounds can arise from stable genetic changes, including large-scale genomic alterations and specific mutations in host or viral proteins.

Role of Aneuploidy (e.g., Chromosome Disomy/Trisomy) in Fungi

Aneuploidy, the state of having an abnormal number of chromosomes, has emerged as a significant mechanism for rapid adaptation and drug resistance in fungi when exposed to Brefeldin A (BFA). nih.govmdpi.com This genomic plasticity allows for swift adjustments to environmental stressors. nih.govmdpi.com

In the pathogenic yeast Cryptococcus neoformans, exposure to BFA, even at sub-inhibitory concentrations, can induce the formation of aneuploid strains, most notably disomies of chromosomes 1, 3, and 7. nih.govfrontiersin.orgresearchgate.net The disomy of chromosome 1 has been shown to confer cross-resistance to the antifungal drugs fluconazole (B54011) and 5-flucytosine, while also causing hypersensitivity to amphotericin B. nih.govfrontiersin.orgresearchgate.net Similarly, in Candida albicans, adaptation to BFA is primarily achieved through the development of a trisomy of chromosome 3. researcher.lifefrontiersin.orgnih.govnih.gov Higher concentrations of BFA can lead to the selection of strains with even more complex aneuploidies. researcher.lifefrontiersin.orgnih.govnih.gov

This aneuploidy-driven resistance is linked to the increased copy number of specific genes located on the affected chromosomes. mdpi.com For instance, the resistance in C. neoformans with chromosome 1 disomy is partly attributed to the increased dosage of the AFR1 gene, which encodes an efflux pump. nih.gov In C. albicans, the trisomy of chromosome 3 leads to increased copies of the SEC7 and CDR1 genes, both of which contribute to BFA tolerance. researcher.lifefrontiersin.orgnih.govnih.gov

| Fungus | Aneuploidy Observed | Associated Genes on Aneuploid Chromosome | Phenotype |

| Cryptococcus neoformans | Disomy of Chromosome 1 | AFR1 | BFA resistance, Cross-resistance to fluconazole and 5-flucytosine, Hypersensitivity to amphotericin B |

| Cryptococcus neoformans | Disomy of Chromosome 3 | GEA2 | BFA resistance |

| Candida albicans | Trisomy of Chromosome 3 | SEC7, CDR1 | BFA tolerance |

Mutations in Viral Proteins Conferring Resistance (e.g., Poliovirus 2C and 3A)

Enteroviruses, such as poliovirus, rely on host cell factors for their replication, including the BFA-sensitive protein GBF1. nih.govplos.org Resistance to BFA in poliovirus can be acquired through the gradual accumulation of mutations in the viral non-structural proteins 2C and 3A. nih.gov

Initially, it was thought that mutations in the 3A protein, which is responsible for recruiting GBF1 to viral replication organelles, were the primary drivers of resistance. nih.gov However, further studies have shown that a high level of BFA resistance requires multiple mutations, predominantly in the 2C protein. nih.govplos.org These mutations in 2C can confer BFA resistance even in the context of a 3A protein that is defective in GBF1 recruitment, and in cells where GBF1 has been depleted. nih.gov This suggests that the mutated 2C protein allows for a GBF1-independent replication mechanism. nih.gov A key aspect of this resistance is the significantly increased interaction of the mutated 2C protein with the activated form of the host protein Arf1. nih.gov

Overexpression and Upregulation of Resistance-Related Genes

Beyond large-scale genomic changes, the increased expression of specific genes can also lead to resistance against Brefeldin compounds. This can occur through gene amplification, as seen with aneuploidy, or through the upregulation of gene expression.

Increased Expression of Target GEFs (e.g., GBF1)

A primary target of BFA is a subset of Arf GEFs, including GBF1. nih.govrupress.org It has been demonstrated in mammalian cells that the overexpression of GBF1 can confer resistance to the effects of BFA, such as the disruption of the Golgi apparatus. nih.govmolbiolcell.org By increasing the cellular concentration of the drug's target, the inhibitory effects of BFA can be overcome. molbiolcell.org This overexpression allows cells to maintain a normal Golgi structure and continue to grow in the presence of BFA. rupress.org The reason for this is that GBF1 is a direct target of BFA, and increasing its levels effectively titrates out the drug. molbiolcell.org

| Cell Type | Overexpressed Gene | Outcome |

| Mammalian cells (CHO, COS7, 293) | GBF1 | Resistance to BFA-induced Golgi breakdown and growth inhibition |

Activation of Efflux Pumps (e.g., AFR1, CDR1)

Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including drugs, out of the cell. The upregulation or increased activity of these pumps is a well-established mechanism of drug resistance. In the context of BFA, several efflux pumps have been implicated in conferring resistance, particularly in fungi.

In C. neoformans, the gene AFR1, located on chromosome 1, encodes an efflux pump. nih.govfrontiersin.org Overexpression of AFR1 has been shown to confer resistance to BFA. nih.govfrontiersin.org Conversely, the deletion of AFR1 leads to hypersensitivity to the compound. frontiersin.org This suggests that AFR1 is a key factor in the BFA resistance observed in strains with chromosome 1 disomy. nih.gov

Similarly, in C. albicans, the CDR1 gene, which encodes a multidrug transporter of the ATP-binding cassette (ABC) superfamily, plays a role in BFA resistance. frontiersin.orgnih.govnih.gov Deletion of both alleles of CDR1 results in hypersensitivity to BFA. frontiersin.orgnih.gov The increased copy number of CDR1 in strains with chromosome 3 trisomy contributes to their BFA tolerance. frontiersin.orgnih.govnih.gov In some cases, the overexpression of the MDR1 gene, which encodes a different type of efflux pump, has also been linked to BFA resistance. semanticscholar.org

Instability and Reversibility of Adaptive Resistance Mechanisms

A notable characteristic of the resistance mechanisms involving aneuploidy is their inherent instability and reversibility. nih.govfrontiersin.orgresearcher.lifefrontiersin.orgnih.govnih.gov Fungal strains that have developed aneuploidy-mediated resistance to BFA often revert to a euploid (normal chromosome number) state when the selective pressure of the drug is removed. researcher.lifefrontiersin.orgnih.govnih.gov

In both C. neoformans and C. albicans, aneuploid strains that are resistant to BFA have been observed to be unstable. nih.govfrontiersin.orgresearcher.lifefrontiersin.orgnih.govnih.gov When these resistant strains are cultured in a drug-free environment, they can spontaneously lose the extra chromosome(s). frontiersin.orgnih.govnih.gov This return to euploidy is accompanied by a loss of BFA tolerance. researcher.lifefrontiersin.orgnih.govnih.gov This phenomenon highlights the trade-off associated with aneuploidy; while it provides a rapid means of adaptation to a stressful environment, it can also be detrimental to the cell under normal growth conditions, leading to its loss when the stress is no longer present. This genomic instability, therefore, allows for a flexible and reversible adaptation to the presence of Brefeldin A. frontiersin.orgnih.gov

Advanced Methodologies and Future Directions in Brefeldin C Research

Development of Highly Selective Chemical Probes and Analogs for Specific Cellular Targets

The creation of highly selective chemical probes and analogs of Brefeldin-C is a key strategy to dissect its specific cellular interactions. thermofisher.kr While Brefeldin A, a related compound, is known to inhibit protein transport by targeting the guanine (B1146940) nucleotide exchange factor GBF1, the existence of BFA-resistant factors has driven the development of new analogs to explore these alternative interactions. bio-gems.comnih.gov

The synthesis of BFC and its analogs has been a significant focus of chemical research. mdpi.com These synthetic efforts allow for the introduction of specific modifications to the BFC structure, enabling the exploration of structure-activity relationships. For example, analogs with substitutions at the C15 position have been created and evaluated for their biological activity. uu.nl The development of lactam analogs of BFC further expands the chemical space available for creating selective probes. mdpi.com

A significant advancement in this area is the use of a photoaffinity-labeled Brefeldin A analog, which has successfully identified specific BFA-binding proteins. This approach can be adapted for BFC to uncover its direct molecular targets within the cell. Furthermore, the creation of fluorescently tagged analogs, such as BODIPY-BFA, provides a powerful tool for visualizing the subcellular localization and dynamics of these compounds in living cells. nih.gov

These tailored chemical probes are instrumental in moving beyond the generalized effects of Brefeldin compounds and towards a more precise understanding of their interactions with specific cellular components. thermofisher.kr

Table 1: Examples of this compound Analogs and Their Research Applications

| Analog Type | Modification | Research Application |

| C15-Substituted Analogs | Modifications at the C15 position of the Brefeldin macrocycle. uu.nl | Investigating structure-activity relationships and developing analogs with altered biological activities. uu.nlmdpi.com |

| Lactam Analogs | Replacement of the lactone with a lactam. mdpi.com | Exploring the effects of modifying the core macrocyclic ring on target binding and cellular effects. mdpi.com |

| Photoaffinity Probes | Incorporation of a photoreactive group. | Identifying direct binding partners and molecular targets of Brefeldin compounds within the cell. |

| Fluorescent Analogs | Attachment of a fluorescent dye, such as BODIPY. nih.gov | Visualizing the subcellular distribution and dynamics of Brefeldin compounds in real-time. nih.gov |

Integration of Omics Technologies (Proteomics, Lipidomics, Metabolomics) for Comprehensive Mechanistic Elucidation

The application of omics technologies has provided a systems-level view of the cellular responses to Brefeldin compounds. capes.gov.br These high-throughput analytical methods offer a comprehensive snapshot of the global changes occurring within a cell upon treatment.

Proteomics: The large-scale study of proteins has revealed significant alterations in the proteome of cells treated with Brefeldin A. plos.orgnih.gov These studies have shown that BFA treatment can induce endoplasmic reticulum (ER) stress and affect the abundance of proteins involved in vesicular trafficking. plos.orgplos.org For instance, in Arabidopsis roots, proteomic analysis following BFA treatment led to the identification of profilin 2 as a protein involved in the interplay between vesicle trafficking and the actin cytoskeleton. researchgate.net

Lipidomics: The comprehensive analysis of lipids has shed light on how Brefeldin A impacts lipid metabolism. researchgate.netdb-engine.de Since BFA targets Arf proteins, which are critical regulators of membrane dynamics, it consequently affects the lipid composition of cellular membranes. jst.go.jp Studies using deuterium-labeled sphinganine (B43673) have detailed the effects of BFA on the metabolism of sphingolipids, including ceramides (B1148491) and sphingomyelin (B164518). researchgate.netjst.go.jp

Metabolomics: This field investigates the global changes in small-molecule metabolites. While specific metabolomics studies on this compound are less common, the known disruption of the Golgi apparatus by related compounds suggests that BFC would likely impact various metabolic pathways that are reliant on proper protein secretion and membrane trafficking.

The integration of these omics platforms provides a powerful approach to build a holistic understanding of the cellular consequences of this compound action, extending far beyond its primary effects on the Golgi.

Exploration of Synergistic or Antagonistic Interactions with Other Biological Modulators

Investigating the interactions of this compound and its analogs with other bioactive molecules can uncover novel therapeutic strategies and provide deeper insights into cellular signaling networks. umn.edunih.gov

For instance, Brefeldin A has been shown to enhance the growth-inhibiting and apoptosis-inducing effects of the chemotherapy drug docetaxel (B913) in prostate cancer cells. nih.gov This synergistic interaction suggests that disrupting protein transport can sensitize cancer cells to other therapeutic agents. The combination of BFA with docetaxel was effective in both traditional monolayer and 3D cell cultures, highlighting its potential relevance in more complex biological models. nih.gov

Furthermore, Brefeldin A can modulate cellular responses to various stimuli. It has been shown to block the delay of apoptosis in neutrophils induced by certain inflammatory mediators. nih.gov The nature of these interactions can be complex, with BFA showing different levels of effectiveness depending on the specific signaling pathway being modulated. nih.gov The study of such interactions is crucial for understanding the broader biological context in which Brefeldin compounds act and for identifying potential combination therapies. umn.edudrugbank.com

Bioengineering and Synthetic Biology Approaches for Tailored this compound Production or Modification

Advances in bioengineering and synthetic biology are opening new avenues for the production and diversification of this compound and its analogs. researchgate.net The natural producer of Brefeldin A is the fungus Penicillium brefeldianum. sigmaaldrich.com

Genomic analysis of fungi like Dactylonectria alcacerensis has revealed numerous cryptic biosynthetic gene clusters (BGCs) for secondary metabolites. researchgate.net Activating these silent gene clusters through gene-mining strategies could lead to the discovery of novel Brefeldin-like compounds or enhance the production of known ones. researchgate.net

Furthermore, synthetic biology techniques can be employed to engineer the biosynthetic pathway of this compound. By modifying the enzymes involved in its synthesis, it may be possible to create novel derivatives with altered chemical structures and biological activities. wu.ac.th This could involve introducing new functional groups or altering the macrocyclic backbone to generate analogs with improved selectivity or potency. wu.ac.th

Another approach is heterologous expression, where the genes for the this compound biosynthetic pathway are transferred to a more genetically tractable host organism. This could facilitate higher yields and easier genetic manipulation for the production of tailored this compound variants. researchgate.net

Unraveling Cryptic Biological Activities and Non-Canonical Pathways of this compound

Beyond its well-established role in disrupting the ER-Golgi transport system, evidence suggests that Brefeldin compounds may have other, less obvious biological effects. cambridge.org

One such non-canonical activity is the modulation of autophagy. nih.govtandfonline.com Certain forms of non-canonical autophagy, which are independent of the core autophagy proteins ATG5 and ATG7, are sensitive to Brefeldin A. nih.gov This suggests a link between the Golgi apparatus and these alternative autophagic pathways. nih.govtandfonline.com

Brefeldin A has also been implicated in affecting the cytoskeleton. It causes a microtubule-dependent fusion of the trans-Golgi network with early endosomes. nih.gov This indicates an influence on microtubule-mediated transport processes that extends beyond the canonical ER-to-Golgi block.

Additionally, Brefeldin A has been used to probe non-canonical lysosome biogenesis pathways. biorxiv.org In some cellular contexts, it can abolish the formation of Golgi-associated lysosomes, suggesting a role for the Golgi in specific lysosomal formation pathways. biorxiv.org The exploration of these cryptic activities is essential for a complete understanding of the cellular impact of this compound and for uncovering new research applications for this versatile molecule. nih.gov

Q & A

Q. What experimental design considerations are critical when investigating Brefeldin-C's mechanism of action in cellular models?

- Methodological Answer: Researchers should prioritize selecting cell lines with well-characterized vesicular transport pathways (e.g., HeLa or COS-7 cells) and include controls for Golgi disruption (e.g., untreated cells and cells treated with established Golgi inhibitors). Dose-response curves (0.1–10 μM) and time-course experiments (15 min–24 hr) are essential to capture dynamic effects. Endpoint selection must align with specific hypotheses: immunofluorescence for Golgi morphology, Western blotting for COP-I vesicle protein redistribution, or live-cell imaging for real-time trafficking disruptions .

Q. How should researchers address contradictory findings in studies on this compound's effects across different cell types?

- Methodological Answer: Contradictions often arise from cell-type-specific variations in protein expression (e.g., ARF1 or GBF1 levels) or experimental conditions (e.g., serum starvation). To resolve discrepancies, systematically replicate experiments using standardized protocols across multiple cell lines. Include orthogonal validation methods, such as siRNA knockdown of target proteins paired with rescue experiments. Statistical models (e.g., mixed-effects regression) should account for inter-experiment variability .

Q. What strategies optimize literature reviews for identifying this compound's understudied biological targets?

- Methodological Answer: Use structured keyword combinations in databases like PubMed and SciFinder (e.g., "this compound" + "retrograde transport" + "lipid metabolism"). Limit searches to primary studies with mechanistic data and exclude reviews. Cross-reference results with pathway databases (KEGG, Reactome) to map known interactors. Prioritize studies with raw data (e.g., proteomics in supplementary files) for reanalysis using tools like MaxQuant or Perseus .

Advanced Research Questions

Q. What advanced methodologies enable integration of this compound's transcriptomic and proteomic data to resolve conflicting pathway analyses?

- Methodological Answer: Employ time-series multi-omics experiments to capture delayed transcriptional vs. immediate protein-level effects. Use network-based tools (Cytoscape, STRING) to overlay RNA-seq and mass spectrometry datasets, focusing on nodes with high betweenness centrality (e.g., ARF1 or COPI subunits). Bayesian inference models can reconcile discrepancies by weighting data quality (e.g., peptide-spectrum match confidence) and temporal resolution .

Q. How can researchers leverage computational and experimental approaches to elucidate this compound's structure-activity relationships (SAR) in novel analogs?

- Methodological Answer: Combine molecular docking (AutoDock Vina) with free-energy perturbation calculations (FEP+) to predict binding affinities of this compound analogs to ARF-GEFs. Validate predictions via site-directed mutagenesis of key ARF1 residues (e.g., Tyr35 or Asp108) and measure IC50 shifts using fluorescence-based GDP/GTP exchange assays. High-content screening (HCS) with organelle-specific dyes (e.g., BODIPY TR ceramide) quantifies Golgi disruption efficiency .

Q. What experimental frameworks are needed to study this compound's cell-type-specific resistance mechanisms in cancer models?

- Methodological Answer: Implement CRISPR-Cas9 genome-wide screens in resistant vs. sensitive cell lines to identify genetic modifiers (e.g., ABC transporters or detoxification enzymes). Validate hits using lentiviral overexpression/knockdown and correlate with LC-MS/MS-based drug accumulation assays. Longitudinal live-cell imaging (IncuCyte) tracks adaptive responses, while metabolomics (GC-MS) profiles shifts in glutathione or NADPH levels .

Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility when measuring this compound's off-target effects in high-throughput screens?

- Methodological Answer: Adopt the Minimum Information About a Cellular Assay (MIACA) guidelines for reporting cell density, passage number, and assay plate batch effects. Use Z’-factor calculations to validate screen quality (Z’ > 0.5 required). Include replicate plates with staggered compound addition times to control for edge effects. Raw data (e.g., fluorescence intensity values) must be archived in FAIR-compliant repositories (e.g., Zenodo) .

Q. What statistical approaches resolve temporal inconsistencies in this compound's dose-response data across independent studies?

- Methodological Answer: Apply time-adjusted Hill equation modeling to account for non-equilibrium conditions. Bootstrap resampling (1,000 iterations) estimates confidence intervals for EC50 values. Meta-analysis frameworks (e.g., MetaLab) harmonize datasets by normalizing to vehicle controls and adjusting for plate-to-plate variability. Sensitivity analyses exclude outliers identified via Grubbs’ test (α = 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.